![molecular formula C9H13NO B2537605 N-(hex-5-yn-1-yl)prop-2-enamide CAS No. 748800-89-7](/img/structure/B2537605.png)
N-(hex-5-yn-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(hex-5-yn-1-yl)prop-2-enamide, commonly known as HPA-12, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of propargylamide and has a unique chemical structure that makes it a promising candidate for further research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(hex-5-yn-1-yl)prop-2-enamide, focusing on six unique fields:
Chemical Synthesis and Catalysis
N-(hex-5-yn-1-yl)prop-2-enamide is utilized in chemical synthesis as a building block for creating more complex molecules. Its unique structure, featuring both alkyne and amide functional groups, makes it a versatile intermediate in organic synthesis. It can participate in various reactions, including Sonogashira cross-coupling, which is essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials .
Pharmaceutical Research
In pharmaceutical research, N-(hex-5-yn-1-yl)prop-2-enamide is explored for its potential as a precursor in the development of new drugs. Its structural components allow for modifications that can lead to the discovery of novel therapeutic agents. Researchers investigate its role in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Material Science
This compound is also significant in material science, particularly in the development of polymers and advanced materials. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and chemical properties. These materials can be applied in various industries, including electronics, coatings, and nanotechnology .
Bioconjugation and Labeling
N-(hex-5-yn-1-yl)prop-2-enamide is employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools. The alkyne group can participate in click chemistry reactions, facilitating the efficient and selective labeling of proteins, nucleic acids, and other biomolecules .
Photochemistry
In photochemistry, this compound is studied for its ability to act as a photosensitizer. It can absorb light and transfer energy to other molecules, initiating photochemical reactions. This property is valuable in the development of light-activated therapies and in the study of photochemical processes in biological systems .
Environmental Chemistry
N-(hex-5-yn-1-yl)prop-2-enamide is also investigated for its applications in environmental chemistry. Researchers explore its potential in the degradation of pollutants and the synthesis of environmentally friendly materials. Its reactivity can be harnessed to develop catalysts for breaking down harmful substances in the environment .
properties
IUPAC Name |
N-hex-5-ynylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-5-6-7-8-10-9(11)4-2/h1,4H,2,5-8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTKGLXEXUOUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(hex-5-yn-1-yl)prop-2-enamide | |
CAS RN |
748800-89-7 |
Source
|
Record name | N-(hex-5-yn-1-yl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.